molecular formula C11H24N2 B1323534 N-(2-Azepan-1-ylethyl)-N-isopropylamine CAS No. 532407-05-9

N-(2-Azepan-1-ylethyl)-N-isopropylamine

Cat. No.: B1323534
CAS No.: 532407-05-9
M. Wt: 184.32 g/mol
InChI Key: RMZFCHGMKNLUEN-UHFFFAOYSA-N
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Description

N-(2-Azepan-1-ylethyl)-N-isopropylamine is a chemical compound belonging to the class of aliphatic amines It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azepan-1-ylethyl)-N-isopropylamine typically involves the reaction of azepane with isopropylamine under controlled conditions. One common method is the reductive amination of azepane with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azepan-1-ylethyl)-N-isopropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-Azepan-1-ylethyl)-N-isopropylhydroxylamine.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

N-(2-Azepan-1-ylethyl)-N-isopropylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-Azepan-1-ylethyl)-N-isopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Azepan-1-ylethyl)-N-ethylamine: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(2-Azepan-1-ylethyl)-N-methylamine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

N-(2-Azepan-1-ylethyl)-N-isopropylamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-11(2)12-7-10-13-8-5-3-4-6-9-13/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFCHGMKNLUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634710
Record name N-[2-(Azepan-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532407-05-9
Record name N-[2-(Azepan-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(azepan-1-yl)ethyl](propan-2-yl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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